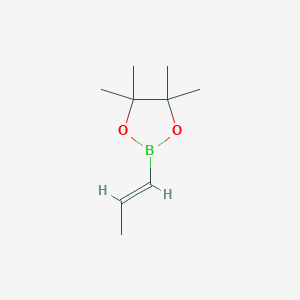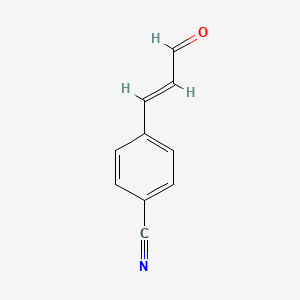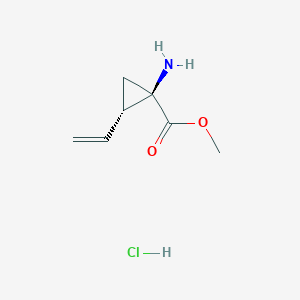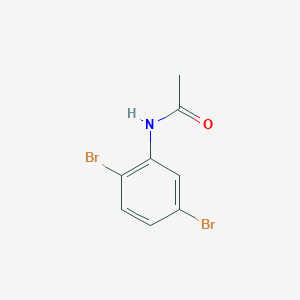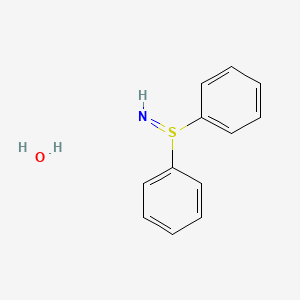
S,S-Diphenylsulfilimin-Monohydrat
Übersicht
Beschreibung
S,S-Diphenylsulfilimine monohydrate is a versatile synthetic tool . It has been used in the preparation of N-(5-nitrosouracil-6-yl)sulfilimines and N-(1,3-dimethyl-6-uracilyl)-S,S-diphenylsulfilimines .
Synthesis Analysis
The synthesis of S,S-Diphenylsulfilimine monohydrate involves a reaction with non-nucleophilic bases in dry ether or aromatic solvents . The product is obtained in high to quantitative yields .Molecular Structure Analysis
The molecular formula of S,S-Diphenylsulfilimine monohydrate is C12H11NS·H2O . Its molecular weight is 219.30 .Chemical Reactions Analysis
The reaction of S,S-Diphenylsulfilimine with substrates like 1-fluoro-2,4-dinitrobenzene, 1-chloro-2,4-dinitrobenzene, 2-chloro-3-nitropyridine, 2-chloro-5-nitropyridine, and 2-chloro-3,5-dinitropyridine has been investigated .Physical And Chemical Properties Analysis
S,S-Diphenylsulfilimine monohydrate is a solid at 20 degrees Celsius . It is sensitive to moisture and should be stored under inert gas . Its melting point ranges from 71.0 to 75.0 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Herstellung von Aziridinen
S,S-Diphenylsulfilimin-Monohydrat wird als Reagenz zur Herstellung von Aziridinen aus elektrophilen Olefinen verwendet . Aziridine sind dreigliedrige cyclische Verbindungen, die Stickstoff enthalten und aufgrund ihrer hohen Reaktivität in verschiedenen chemischen Reaktionen verwendet werden.
Reaktion mit Dinitrobenzenen
Die Kinetik und der Mechanismus der Reaktion von S,S-Diphenylsulfilimin mit 1-Fluor-2,4-Dinitrobenzol und 1-Chlor-2,4-Dinitrobenzol wurden untersucht . Diese Reaktionen sind wichtig, um das Verhalten von S,S-Diphenylsulfilimin unter verschiedenen Bedingungen zu verstehen.
Reaktion mit Nitropyridinen
S,S-Diphenylsulfilimin wurde in Reaktionen mit 2-Chlor-3-Nitropyridin, 2-Chlor-5-Nitropyridin und 2-Chlor-3,5-Dinitropyridin untersucht . Diese Reaktionen liefern wertvolle Erkenntnisse über die Reaktivität von S,S-Diphenylsulfilimin mit verschiedenen Substraten.
Herstellung von N-(5-Nitrosouracil-6-yl)sulfiliminen
This compound wurde bei der Herstellung von N-(5-Nitrosouracil-6-yl)sulfiliminen verwendet . Diese Verbindungen haben potenzielle Anwendungen in der medizinischen Chemie.
Herstellung von N-(1,3-Dimethyl-6-uracilyl)-S,S-diphenylsulfiliminen
Diese Verbindung wurde unter Verwendung von this compound synthetisiert . Das resultierende Produkt hat potenzielle Anwendungen in der pharmazeutischen Forschung.
Herstellung von N-(5-Formyl-1,3-dimethyl-6-uracilyl)-S,S-diphenylsulfiliminen
This compound wird bei der Herstellung von N-(5-Formyl-1,3-dimethyl-6-uracilyl)-S,S-diphenylsulfiliminen verwendet . Diese Verbindung ist im Bereich der organischen Synthese von Interesse.
Wirkmechanismus
Target of Action
It’s known to react with various compounds such as 1-fluoro-2,4-dinitrobenzene, 1-chloro-2,4-dinitrobenzene, 2-chloro-3-nitropyridine, 2-chloro-5-nitropyridine, and 2-chloro-3,5-dinitropyridine .
Mode of Action
The mode of action of S,S-Diphenylsulfilimine monohydrate involves its reaction with the aforementioned compounds .
Result of Action
It’s known that the compound is a versatile synthetic tool used in the preparation of various compounds .
Action Environment
It’s noted that the compound should be stored under inert gas and conditions to avoid moisture, as it is moisture sensitive .
Safety and Hazards
S,S-Diphenylsulfilimine monohydrate can cause skin and eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .
Relevant Papers One relevant paper is “Role of Hydrogen Bond in the Synthesis and Complexation of Diphenylsulfilimine Ph2s→Nh” by Konstantin A. Rufanov, Alexandra V. Shevelyuhina, Dmitry B. Shpakovskiy, and Elena R. Milaeva . The paper discusses an improved protocol for the synthesis of diphenylsulfiimine Ph2SNH and its monohydrate .
Biochemische Analyse
Biochemical Properties
S,S-Diphenylsulfilimine monohydrate plays a significant role in various biochemical reactions. It acts as a nucleophilic reagent and is involved in the synthesis of amines and other organic compounds . The compound interacts with enzymes and proteins, particularly those involved in nucleophilic substitution reactions. For example, it has been used in the preparation of N-(5-nitrosouracil-6-yl)sulfilimines and N-(1,3-dimethyl-6-uracilyl)-S,S-diphenylsulfilimines . These interactions are crucial for the formation of new chemical bonds and the modification of existing ones, thereby facilitating various biochemical processes.
Cellular Effects
S,S-Diphenylsulfilimine monohydrate affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to cause skin and eye irritation, indicating its potential impact on cellular membranes and proteins . Additionally, its role in nucleophilic substitution reactions suggests that it may affect the synthesis and modification of nucleic acids and proteins within cells.
Molecular Mechanism
The molecular mechanism of S,S-Diphenylsulfilimine monohydrate involves its reactivity as a nucleophilic reagent. The compound undergoes nucleophilic substitution reactions with various electrophiles, such as aryl halides . These reactions result in the formation of new chemical bonds and the modification of existing ones. The compound’s ability to interact with nucleophiles and electrophiles makes it a versatile tool in organic synthesis and biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of S,S-Diphenylsulfilimine monohydrate can change over time. The compound is stable under inert gas and should be stored in a cool, dark place to prevent degradation . Over time, exposure to moisture and light can lead to the degradation of the compound, affecting its reactivity and efficacy in biochemical reactions. Long-term studies have shown that the compound can cause skin and eye irritation, indicating potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of S,S-Diphenylsulfilimine monohydrate vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At higher doses, it can cause adverse effects such as skin and eye irritation . The threshold for these effects depends on the specific animal model and the duration of exposure. Toxicity studies are essential to determine the safe and effective dosage range for this compound.
Metabolic Pathways
S,S-Diphenylsulfilimine monohydrate is involved in various metabolic pathways, particularly those related to nucleophilic substitution reactions. The compound interacts with enzymes and cofactors that facilitate these reactions, leading to the formation of new chemical bonds and the modification of existing ones . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, S,S-Diphenylsulfilimine monohydrate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The compound’s solubility in organic solvents also aids in its distribution within cells and tissues.
Subcellular Localization
S,S-Diphenylsulfilimine monohydrate is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound may be directed to these compartments through targeting signals or post-translational modifications . Its activity and function can be influenced by its localization, affecting various cellular processes and biochemical reactions.
Eigenschaften
IUPAC Name |
imino(diphenyl)-λ4-sulfane;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NS.H2O/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,13H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGYIQQZVOCMDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=N)C2=CC=CC=C2.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465801 | |
| Record name | S,S-Diphenylsulfilimine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68837-61-6 | |
| Record name | S,S-Diphenylsulfilimine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S,S-Diphenylsulfilimine Monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




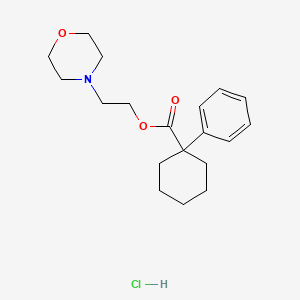

![4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide](/img/structure/B1354114.png)
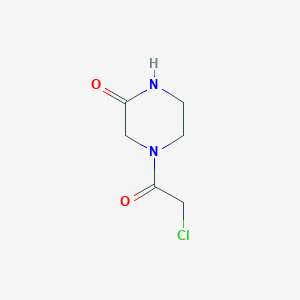
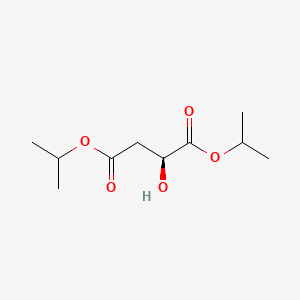


![4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1354125.png)
